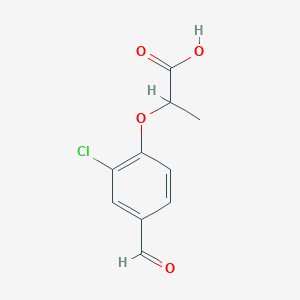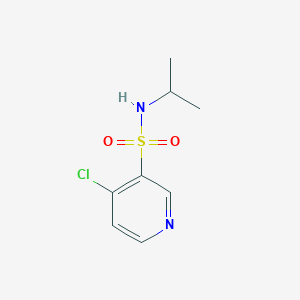
3-Chloro-4-fluorobenzaldehyde oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-fluorobenzaldehyde oxime is an organic compound with the molecular formula C7H5ClFNO and a molecular weight of 173.57 g/mol . It is a derivative of benzaldehyde, where the aldehyde group is converted to an oxime, and the benzene ring is substituted with chlorine and fluorine atoms at the 3 and 4 positions, respectively .
Wirkmechanismus
Target of Action
The primary targets of “3-Chloro-4-Fluorobenzaldehyde Oxime” are currently unknown. This compound is a type of oxime, which are known to interact with various enzymes and receptors in the body . .
Mode of Action
Oximes, such as “this compound”, are formed through the reaction of an aldehyde or ketone with hydroxylamine . In these reactions, the nitrogen atom acts as a nucleophile, reacting with the partially positive carbon atom of the carbonyl group . This results in the formation of an oxime, a process that is essentially irreversible as the adduct dehydrates .
Biochemical Pathways
Oximes in general are known to interact with various biochemical pathways due to their ability to react with aldehydes and ketones, which are key intermediates in many metabolic processes .
Pharmacokinetics
The compound’s molecular weight of 17357 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
Given its chemical structure, it may potentially react with cellular aldehydes and ketones, potentially affecting various cellular processes .
Vorbereitungsmethoden
The synthesis of 3-Chloro-4-fluorobenzaldehyde oxime typically involves the reaction of 3-Chloro-4-fluorobenzaldehyde with hydroxyl
Eigenschaften
CAS-Nummer |
253308-63-3 |
|---|---|
Molekularformel |
C7H5ClFNO |
Molekulargewicht |
173.57 g/mol |
IUPAC-Name |
(NZ)-N-[(3-chloro-4-fluorophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H5ClFNO/c8-6-3-5(4-10-11)1-2-7(6)9/h1-4,11H/b10-4- |
InChI-Schlüssel |
IAYMCXBREVAUIX-WMZJFQQLSA-N |
SMILES |
C1=CC(=C(C=C1C=NO)Cl)F |
Isomerische SMILES |
C1=CC(=C(C=C1/C=N\O)Cl)F |
Kanonische SMILES |
C1=CC(=C(C=C1C=NO)Cl)F |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




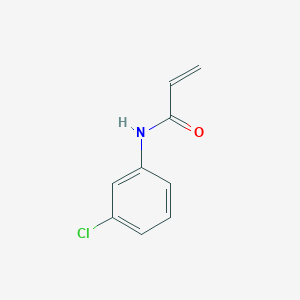
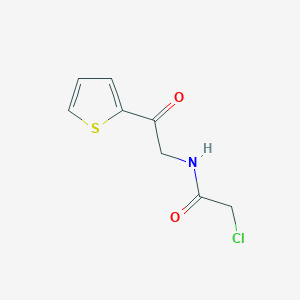
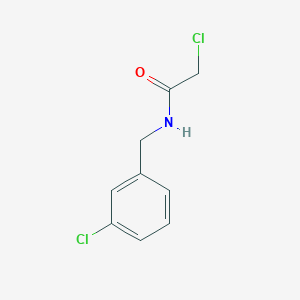


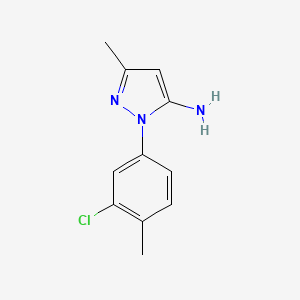

![2-chloro-N-[1-(3,4-dimethylphenyl)ethyl]acetamide](/img/structure/B3024544.png)
![2-chloro-N-[4-(dimethylamino)benzyl]acetamide](/img/structure/B3024546.png)

